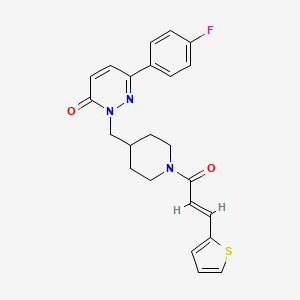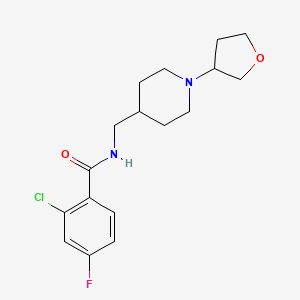![molecular formula C19H22N6O3 B2700344 3-[4-(3-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine CAS No. 886896-31-7](/img/structure/B2700344.png)
3-[4-(3-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[4-(3-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a benzoyl group (C6H5CO-), a piperazine ring, and a pyrrolidine ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring attached to a benzoyl group with a nitro substituent, and a pyrrolidine ring attached to a pyridazine ring . The exact structure would need to be confirmed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitro group is electron-withdrawing and could make the benzene ring more susceptible to electrophilic aromatic substitution reactions . The piperazine and pyrrolidine rings could also participate in various reactions .Applications De Recherche Scientifique
Anti-diabetic Medications
Research on triazolo-pyridazine-6-yl-substituted piperazines, including compounds related to "3-[4-(3-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine," has shown promising results in the development of anti-diabetic drugs. These compounds have been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to serve as effective anti-diabetic medications. The evaluation included in silico and in vitro studies, demonstrating significant antioxidant and insulinotropic activity, which could play a vital role in managing diabetes through enhancing insulin release and scavenging harmful radicals (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antibacterial Agents
Piperazinyl oxazolidinone compounds, which share structural similarities with the mentioned chemical, have been studied for their potential as novel synthetic antibacterial agents. These compounds demonstrate activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, and selected anaerobic organisms. This research highlights the versatility of the piperazine scaffold in developing new antibiotics to combat resistant bacterial strains (Tucker et al., 1998).
Antitubercular Drugs
Studies have also explored the application of nitroimidazooxazine analogues, which are structurally related to "this compound," in treating tuberculosis. These analogues show promise in improving solubility, oral activity, and efficacy against Mycobacterium tuberculosis, presenting a potential strategy for developing new antitubercular therapies. The research underscores the importance of structural modifications to enhance drug properties, including pharmacokinetics and bioavailability, for treating chronic infections (Palmer et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-nitrophenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c26-19(15-4-3-5-16(14-15)25(27)28)24-12-10-23(11-13-24)18-7-6-17(20-21-18)22-8-1-2-9-22/h3-7,14H,1-2,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHKOVRCHJLDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine](/img/structure/B2700261.png)

![Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride](/img/structure/B2700264.png)

![N-(2-hydroxyethyl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetamide](/img/structure/B2700267.png)

![N-[4-[Acetyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2700270.png)
![1-cyclohexyl-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2700271.png)


![(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2700278.png)
![2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2700279.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2700281.png)
